5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
Description
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4,4-difluoropiperidinylmethyl moiety at position 3. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in medicinal chemistry. The difluoropiperidine group introduces fluorination, which enhances lipophilicity, bioavailability, and resistance to oxidative metabolism . This compound is of interest in drug discovery, particularly for central nervous system (CNS) or antimicrobial targets, due to the pharmacophoric features of both oxadiazole and fluorinated piperidine moieties.
Properties
IUPAC Name |
5-[(4,4-difluoropiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O/c1-7-12-8(15-13-7)6-14-4-2-9(10,11)3-5-14/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDPDSTQHKLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 4,4-difluoropiperidine with a suitable oxadiazole precursor. The reaction conditions often require the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the fluorine atoms can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-oxadiazole scaffold is highly modular. Below is a comparison of the target compound with structurally related derivatives, focusing on substituent effects and biological activities:
Note: logP values marked with an asterisk () are estimated using analogous compounds.
Physicochemical Properties
- Lipophilicity: The target compound’s logP (~3.5) is intermediate compared to bromophenyl (logP 3.8 ) and phenoxymethyl derivatives (logP 4.78 ), balancing solubility and membrane permeability.
- Molecular Weight : At ~255 g/mol, the compound falls within Lipinski’s rule-of-five guidelines, unlike the sulfonylpyridinyl-piperidine derivative (483.54 g/mol ), which may face bioavailability challenges.
Biological Activity
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Molecular Structure:
- IUPAC Name: 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
- CAS Number: 2097868-07-8
- Molecular Formula: CHFNO
- Molecular Weight: 217.22 g/mol
The synthesis of this compound typically involves the reaction of 4,4-difluoropiperidine with an appropriate oxadiazole precursor under basic conditions, often utilizing solvents like dimethylformamide (DMF) to enhance yield and purity .
Biological Activity Overview
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole exhibits a range of biological activities that are primarily attributed to its oxadiazole moiety. Oxadiazole derivatives have been reported to possess various pharmacological properties including:
- Antimicrobial Activity: Several studies have demonstrated that oxadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria .
- Anticancer Activity: Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation. For example, certain oxadiazole derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
The biological activity of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is believed to involve interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as topoisomerase I, which is crucial for DNA replication and repair .
- Receptor Modulation: There is evidence suggesting that the compound could act as an antagonist at certain receptors involved in signaling pathways related to cancer progression .
Case Studies and Research Findings
Recent studies have highlighted the potential of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole in various therapeutic contexts:
Q & A
Q. What synthetic strategies are employed to prepare 5-((4,4-difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS: 1192-81-0) can react with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the piperidine moiety . Intermediates are purified via recrystallization or column chromatography and characterized using IR, NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structural integrity .
Q. How is the crystal structure of this compound resolved, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection uses Bruker SMART diffractometers, and structures are solved via direct methods (e.g., SHELXS) and refined with SHELXL. Hydrogen atoms are positioned geometrically and refined using a riding model. Weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) are analyzed to understand packing motifs .
Q. What in vitro biological assays are suitable for preliminary evaluation of its pharmacological potential?
Common assays include:
- Antimicrobial activity : Broth microdilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Antioxidant activity : DPPH radical scavenging or FRAP assays .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Results are reported as IC₅₀ or MIC values, with positive controls (e.g., ascorbic acid for antioxidants) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxadiazole-piperidine linkage, and what factors influence side reactions?
Key factors include:
- Reaction temperature : Elevated temperatures (e.g., reflux in acetonitrile) improve reaction rates but may degrade thermally sensitive intermediates .
- Base selection : Strong bases (e.g., K₂CO₃) enhance nucleophilicity but may cause hydrolysis of the oxadiazole ring .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states but may require rigorous drying to avoid side reactions .
Optimization via Design of Experiments (DoE) or response surface methodology is recommended .
Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates binding to targets (e.g., antimicrobial enzymes, G-protein-coupled receptors) using software like AutoDock Vina. The difluoropiperidine group’s conformational flexibility and fluorine’s electronegativity are critical for ligand-receptor interactions .
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature NMR (VT-NMR) : Detects dynamic processes (e.g., ring puckering in difluoropiperidine) causing signal splitting .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms coupling networks .
- X-ray crystallography : Provides definitive structural evidence to validate ambiguous spectroscopic assignments .
Q. How does the difluoropiperidine moiety influence metabolic stability and pharmacokinetics?
- In vitro metabolic assays : Liver microsomes or hepatocyte incubations assess cytochrome P450-mediated oxidation. Fluorine atoms reduce metabolic degradation by blocking hydroxylation sites .
- LogP measurements : HPLC or shake-flask methods determine lipophilicity, which correlates with membrane permeability .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration evaluates compound availability .
Methodological Challenges and Solutions
Q. How are regiochemical ambiguities in oxadiazole synthesis addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
